molecular formula C13H14N2O4S2 B4975325 N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide

N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No. B4975325
M. Wt: 326.4 g/mol
InChI Key: ZEXUJULQQMEKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide, also known as MRS1845, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of the CaSR, which plays a crucial role in calcium homeostasis.

Mechanism of Action

N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide exerts its effects by selectively binding to the CaSR and preventing its activation by extracellular calcium ions. This inhibition of CaSR signaling leads to a decrease in intracellular calcium levels and downstream signaling pathways. N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide has been shown to be a potent and specific inhibitor of the CaSR, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the regulation of bone metabolism, and the modulation of calcium homeostasis. It has also been shown to have anti-inflammatory and anti-tumor effects in various cell types and animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide in lab experiments include its potency and specificity as a CaSR antagonist, its ability to inhibit downstream signaling pathways, and its minimal off-target effects. However, the limitations of using N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide include its relatively low solubility in water, which can make it challenging to work with, and its potential toxicity at high concentrations.

Future Directions

Future research on N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide could focus on its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. Additional studies are also needed to further elucidate the molecular mechanisms underlying the effects of N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide on the CaSR signaling pathway. Finally, the development of more potent and selective CaSR antagonists could lead to the discovery of new therapeutic targets for the treatment of calcium-related disorders.

Synthesis Methods

N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylpyridine with 3-(methylsulfonyl)benzenesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide. The purity of the compound can be enhanced by recrystallization.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide has been widely used in scientific research to study the CaSR and its role in various physiological processes. It has been shown to inhibit the CaSR-mediated signaling pathway, which is involved in regulating calcium homeostasis, parathyroid hormone secretion, and bone metabolism. N-(4-methylpyridin-2-yl)-3-(methylsulfonyl)benzenesulfonamide has also been used to investigate the role of the CaSR in cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-10-6-7-14-13(8-10)15-21(18,19)12-5-3-4-11(9-12)20(2,16)17/h3-9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXUJULQQMEKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.